molecular formula C15H14ClN3O3 B2485113 (E)-3-(2-chlorophenyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide CAS No. 946280-56-4

(E)-3-(2-chlorophenyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide

Cat. No.: B2485113
CAS No.: 946280-56-4
M. Wt: 319.75
InChI Key: BOASBKLJOXRDHJ-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2-chlorophenyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide is a useful research compound. Its molecular formula is C15H14ClN3O3 and its molecular weight is 319.75. The purity is usually 95%.
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Scientific Research Applications

  • Antimicrobial Activity : A study by Elmagd et al. (2017) utilized a similar compound in the synthesis of various heterocyclic compounds, such as imidazole and 1,3,4-oxadiazole, which showed antimicrobial activity (Elmagd et al., 2017).

  • Synthesis and Biological Activity : Another research by Milinkevich et al. (2009) investigated the synthesis of 1,3,4-oxadiazoles, which involved a similar chemical structure. These compounds were active against fungal pathogens and pest insects (Milinkevich et al., 2009).

  • Antibacterial Applications : In a 2020 study, Avagyan et al. explored the reactions of 5-(1,4-benzodioxan-2-yl)-1,3,4-oxadiazole-2-thiol with compounds like acrylamide. The synthesized compounds demonstrated antibacterial activity (Avagyan et al., 2020).

  • Antitubercular and Antioxidant Activities : A 2014 study by Prathap et al. reported the synthesis of novel oxadiazoles that showed significant antitubercular activity, although they exhibited poor antioxidant activity (Prathap et al., 2014).

  • Anticancer Evaluation : Ravinaik et al. (2021) synthesized N-substituted benzamides containing an oxadiazole ring, which demonstrated promising anticancer activity against multiple cancer cell lines (Ravinaik et al., 2021).

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O3/c16-11-5-2-1-4-10(11)7-8-13(20)17-15-19-18-14(22-15)12-6-3-9-21-12/h1-2,4-5,7-8,12H,3,6,9H2,(H,17,19,20)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOASBKLJOXRDHJ-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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